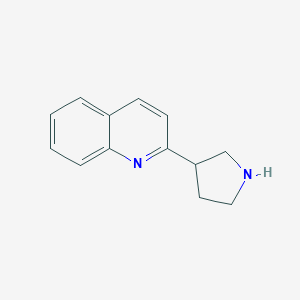

2-(Pyrrolidin-3-yl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

2-pyrrolidin-3-ylquinoline |

InChI |

InChI=1S/C13H14N2/c1-2-4-12-10(3-1)5-6-13(15-12)11-7-8-14-9-11/h1-6,11,14H,7-9H2 |

InChI Key |

KCRNMNNJAWSTIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=NC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyrrolidin 3 Yl Quinoline and Its Derivatives

Direct Synthetic Routes to the Core 2-(Pyrrolidin-3-yl)quinoline Structure

Direct synthesis methods aim to construct the quinoline (B57606) ring from acyclic or simpler cyclic precursors in a manner that incorporates the pyrrolidine (B122466) substituent in a single, convergent sequence. These approaches often rely on powerful transition-metal-catalyzed reactions or complex multi-component strategies to achieve molecular complexity efficiently.

Palladium catalysis is a cornerstone of modern organic synthesis, offering versatile methods for C-C and C-N bond formation. In the context of quinoline synthesis, palladium-catalyzed reactions, such as the Heck reaction and other cross-coupling methodologies, can be adapted to build the quinoline core. semanticscholar.org For the specific synthesis of a this compound, this would typically involve the coupling of a pre-functionalized pyrrolidine with a suitable aniline (B41778) derivative that can undergo subsequent cyclization.

For instance, a conceptual palladium-catalyzed approach could involve the reaction of an o-aminoaryl ketone with a terminal alkyne bearing a pyrrolidine group. semanticscholar.org This method provides a one-pot synthesis of polysubstituted quinolines and demonstrates the utility of palladium in forging the necessary bonds for the heterocyclic core. semanticscholar.org Another established palladium-catalyzed route is the carboamination of γ-(N-arylamino)alkenes, which can be used to form N-aryl-2-allyl pyrrolidines. nih.gov While this method builds a substituted pyrrolidine, adapting the starting materials could potentially lead to precursors for quinoline annulation.

Table 1: Illustrative Palladium-Catalyzed Reactions for Heterocycle Synthesis

| Reaction Type | Catalyst/Reagents | Precursors | Product Type | Ref |

|---|---|---|---|---|

| Alkyne Annulation | Palladium Catalyst | 2-Amino Aromatic Ketones, Alkynes | Polysubstituted Quinolines | semanticscholar.org |

| Carboamination | Palladium(0) Catalyst, Base | γ-N-Arylamino Alkenes, Vinyl Bromides | N-Aryl-2-allyl Pyrrolidines | nih.gov |

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for the synthesis of N-heterocycles. These methods often proceed under milder conditions and show broad functional group tolerance. A cooperative catalytic system using copper(I) iodide (CuI) and pyrrolidine has been shown to enable the efficient synthesis of 2-substituted quinolines. organic-chemistry.org Although in this specific system, pyrrolidine acts as a ligand/base rather than being incorporated into the final structure, it highlights the utility of copper in activating substrates for quinoline formation. organic-chemistry.org

More direct applications involve copper-catalyzed cyclization reactions. For example, a synthetic approach to quinindoline derivatives has been developed using a Cu-catalyzed dual cyclization, which involves the addition of an aniline to a nitrile followed by a Cu-catalyzed C-N coupling to furnish the quinoline subunit. nih.gov Similarly, a three-component cascade cyclization catalyzed by copper can produce quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles. nih.gov These strategies could be adapted for the synthesis of this compound by employing a starting material that contains the requisite pyrrolidine moiety.

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials. rsc.org This approach is prized for its efficiency, atom economy, and ability to rapidly generate molecular complexity. rsc.org The synthesis of quinoline derivatives has been extensively explored using MCRs, such as the Povarov, Gewald, and Ugi reactions. rsc.org

A typical MCR for quinoline synthesis might involve the reaction of an aniline, an aldehyde, and an activated alkene or alkyne. nih.gov To generate this compound, one of the starting components would need to contain the pyrrolidine ring. For instance, a three-component reaction between an aniline, an aldehyde, and a vinyl-substituted pyrrolidine could theoretically lead to the desired scaffold. The versatility of MCRs allows for the tailored introduction of various functional groups and substitution patterns, making it a promising strategy for accessing diverse quinoline libraries. rsc.orgnih.gov

Functionalization and Derivatization of Pyrrolidine Intermediates for Quinoline Coupling

An alternative and often more flexible approach to complex molecules like this compound is the synthesis of a functionalized pyrrolidine ring, which is then coupled to a pre-formed quinoline or a precursor that can be cyclized to form the quinoline ring. This strategy allows for greater control over the stereochemistry and substitution pattern of the pyrrolidine moiety.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and numerous methods exist for its construction. mdpi.com Classical methods include the reductive amination of 1,4-dicarbonyl compounds and the cyclization of amino alcohols. mdpi.com A powerful and widely used modern technique is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene, which can build the five-membered ring with high stereocontrol. mdpi.com Glycine-based decarboxylative [3+2] cycloadditions are particularly effective for creating the pyrrolidine framework. mdpi.com

Once the pyrrolidine ring is formed, it can be further functionalized. For example, pyrrolidine derivatives can be synthesized from readily available precursors like L-proline and 4-hydroxyproline. mdpi.com Another innovative approach involves the photo-promoted ring contraction of pyridines using silylborane to yield pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can serve as a synthon for further functionalization. nih.gov These methods provide access to a wide range of substituted pyrrolidines that can be used as building blocks for coupling reactions.

Achieving regioselective functionalization of the pyrrolidine ring, particularly at the C-3 position, is crucial for synthesizing the target compound. A significant breakthrough in this area is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. chemrxiv.orgresearchgate.netnih.govnih.gov This reaction allows for the direct introduction of an aryl group—such as a quinolinyl group—at the 3-position of the pyrrolidine ring. researchgate.netnih.gov The process is notable for its broad substrate scope and its ability to deliver drug-like molecules in a single step from readily available precursors. researchgate.netnih.govnih.gov In these reactions, N-alkyl pyrrolines undergo hydroarylation to yield 3-aryl pyrrolidines, whereas N-acyl pyrrolines typically yield alkene products. researchgate.netnih.gov

The reaction conditions and scope have been explored, demonstrating that various arylating agents can be used. This method represents a direct and efficient way to forge the C-C bond between the pyrrolidine and quinoline ring systems.

Table 2: Palladium-Catalyzed Hydroarylation of N-Alkyl Pyrroline

| Pyrroline Substrate | Arylating Agent | Catalyst System | Product | Ref |

|---|---|---|---|---|

| N-Alkyl Pyrroline | Aryl Halide/Diazonium Salt | Palladium Catalyst | 3-Aryl Pyrrolidine | researchgate.netnih.gov |

| N-Propyl-3-pyrroline | 4-Iodoanisole | PdCl₂(dppf), Zn, ZnCl₂ | 3-(4-Methoxyphenyl)-1-propylpyrrolidine | researchgate.net |

Another strategy for regioselective functionalization involves directing groups. A palladium-catalyzed C(sp³)–H arylation has been developed that selectively functionalizes the C(4) position of pyrrolidines by using an aminoquinoline auxiliary as a directing group at the C(3) position. acs.org While this directs arylation to the C(4) position, modifications to the directing group or catalyst system could potentially alter the regioselectivity to favor C-3 substitution, providing another avenue for coupling with a quinoline moiety.

Quinoline Ring Formation with Pyrrolidine Incorporation

The construction of the this compound scaffold can be approached by forming the quinoline ring on a pyrrolidine-containing precursor or by attaching the pyrrolidine ring to a pre-existing quinoline structure. Several key reactions are instrumental in achieving this.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. nih.gov In the synthesis of pyrrolidinylquinolines, this reaction typically involves the displacement of a leaving group, such as a halogen, from the quinoline ring by a pyrrolidine nucleophile. youtube.com The quinoline ring, being electron-deficient, is inherently activated towards nucleophilic attack, especially at the 2- and 4-positions.

The mechanism proceeds via an addition-elimination pathway. youtube.com The pyrrolidine nitrogen attacks the electron-deficient carbon of the quinoline ring bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Aromaticity is subsequently restored by the expulsion of the leaving group. youtube.com

For the synthesis of this compound, a common strategy would involve reacting a 2-haloquinoline (e.g., 2-chloroquinoline) with 3-aminopyrrolidine (B1265635) or a protected version thereof. The reaction conditions often require heat and a polar aprotic solvent to facilitate the reaction. The presence of electron-withdrawing substituents on the quinoline ring can further enhance the reaction rate. nih.gov

Table 1: Representative SNAr Reaction for Pyrrolidinylquinoline Synthesis

| Quinoline Substrate | Nucleophile | Conditions | Product | Ref |

|---|---|---|---|---|

| 2-Chloroquinoline | Pyrrolidine | 100 °C | 2-(Pyrrolidin-1-yl)quinoline | researchgate.net |

| 2-Methoxy-3-X-5-nitrothiophene | Pyrrolidine | Computational Study | 2-(Pyrrolidin-1-yl)-3-X-5-nitrothiophene | nih.gov |

This table presents analogous reactions as direct examples for this compound were not available in the provided search results.

Mitsunobu-Type Coupling Conditions

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a wide range of functional groups, including amines, with inversion of stereochemistry. organic-chemistry.orgnih.gov This reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

In the context of synthesizing pyrrolidinylquinolines, the Mitsunobu reaction can be employed to couple a quinoline-containing alcohol with a pyrrolidine derivative or vice versa. For instance, a (quinolin-2-yl)methanol could be reacted with a protected 3-hydroxypyrrolidine under Mitsunobu conditions. The mechanism involves the activation of the alcohol by the PPh3/DEAD reagent system, making it susceptible to nucleophilic attack by the nitrogen of the pyrrolidine. organic-chemistry.org This method is particularly useful for creating C-N bonds under mild conditions and is known for its stereospecificity. nih.gov

Key steps in the mechanism include the formation of a phosphonium (B103445) salt from the phosphine and the azodicarboxylate, which then activates the alcohol. The acidic N-H of the pyrrolidine derivative can then act as the nucleophile to displace the activated hydroxyl group. organic-chemistry.org

Table 2: General Parameters for Mitsunobu Coupling

| Component | Example Reagent | Role | Ref |

|---|---|---|---|

| Alcohol | Primary or Secondary Alcohol | Substrate | organic-chemistry.org |

| Nucleophile | Phthalimide, Sulfonamide | C-N Bond Formation | nih.gov |

| Phosphine | Triphenylphosphine (PPh3) | Reducing Agent/Activator | nih.gov |

| Azodicarboxylate | DEAD or DIAD | Oxidizing Agent/Activator | nih.gov |

Cyclization Reactions for Pyrrolidinylquinolines

Cyclization reactions are powerful tools for constructing the heterocyclic cores of complex molecules. nih.gov The synthesis of the pyrrolidinylquinoline framework can be achieved through various cyclization strategies, either by forming the pyrrolidine ring or the quinoline ring as the final step.

One approach is the use of [3+2] cycloaddition reactions with azomethine ylides to construct the pyrrolidine ring. nih.gov This can involve the reaction of an alkene-containing quinoline with an azomethine ylide generated in situ. Another strategy involves intramolecular cyclization. For example, a suitably functionalized quinoline with a pending amino group and an electrophilic center can undergo cyclization to form the fused pyrrolidine ring. nih.gov

Conversely, the quinoline ring can be constructed onto a pyrrolidine scaffold. Methods like the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an active methylene (B1212753) group, can be adapted. ijpsjournal.com In this case, a 2-aminoaryl ketone functionalized with a pyrrolidine moiety could cyclize to form the desired this compound. Electrocyclization reactions have also been reported for the synthesis of related pyrrolo[2,3-c]quinoline systems. nih.gov

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental impact of synthesizing this compound, modern techniques such as microwave-assisted synthesis and principles of green chemistry are increasingly being applied.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. youtube.com By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, which often leads to significantly reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. tandfonline.comyoutube.com

The application of microwave technology is beneficial for several of the synthetic steps discussed previously. For instance, SNAr reactions can be completed in minutes under microwave irradiation, whereas conventional heating might require several hours. youtube.com Similarly, the synthesis of various heterocyclic compounds, including pyrrolidine derivatives, has been shown to be more efficient with microwave assistance. nih.govmdpi.com The rapid heating can overcome activation barriers and minimize the formation of side products. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Ref |

|---|---|---|---|---|

| Pyrrolidine-fused Chlorin Synthesis | 8 hours | 4 hours | Faster reaction, comparable yield | nih.gov |

| Nucleophilic Aromatic Substitution | 12 - 24 hours | 10 minutes | Significant (up to 100% yield) | youtube.com |

Green Chemistry Principles in Quinoline Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com The synthesis of quinolines, which traditionally can involve harsh reagents and conditions, is an area where green chemistry principles can have a significant impact. nih.goveurekaselect.com

Key principles of green chemistry applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. tandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. ijpsjournal.com

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. researchgate.net This includes the use of solid acid catalysts or biocatalysts.

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis to reduce energy consumption. eurekaselect.com

For example, a greener approach to the Friedländer synthesis of the quinoline ring might involve using a reusable catalyst and a solvent-free reaction condition or an aqueous medium. ijpsjournal.com These sustainable methodologies not only benefit the environment but also often lead to more efficient and cost-effective synthetic processes. researchgate.net

Yield Enhancement and Reaction Condition Refinements

Catalyst Selection and Optimization

The choice of catalyst is pivotal in quinoline synthesis, significantly influencing both the reaction rate and the final yield. Various catalytic systems, from transition metals to metal-organic frameworks (MOFs), have been explored.

One-pot synthesis methods benefit significantly from effective catalysis. For instance, the use of a copper triflate catalyst in nitromethane (B149229) under neutral conditions allows for a single-step synthesis of quinoline derivatives with high yields and excellent regioselectivity. nih.gov Similarly, an inexpensive and simple-to-handle nickel(II) catalyst has been successfully used for the synthesis of polysubstituted quinolines from α-aminoaryl alcohol and ketones. nih.gov

Metal-Organic Frameworks (MOFs) have emerged as highly effective catalysts, particularly in the Friedländer synthesis of quinolines. The catalytic activity of MOFs with different Lewis acid sites (Al³⁺, Cr³⁺, and Zn²⁺) was evaluated for the synthesis of quinoline derivatives from 2-aminoarylketone and acetylacetone. ias.ac.in The results indicated that the nature of the Lewis acid site plays a vital role in product yield. ias.ac.in

| Catalyst | Starting Materials | Key Feature | Reported Yield | Reference |

|---|---|---|---|---|

| MIL-53(Al) | 2-aminoarylketone and acetylacetone | Superior Lewis acid strength of Al³⁺ sites. | >90% | ias.ac.in |

| MIL-101(Cr) | 2-aminoarylketone and acetylacetone | Moderate selectivity despite high conversion (83%). | 63% | ias.ac.in |

| Copper Triflate | N/A | Single-step process under neutral conditions. | High | nih.gov |

| Nickel(II) | α-aminoaryl alcohol and ketones | Inexpensive and easy to handle. | N/A | nih.gov |

| Nafion NR50 | 2-aminoaryl ketones and α-methylene carbonyl compounds | Reusable solid acid catalyst used with microwave irradiation. | N/A | mdpi.com |

Advanced Synthetic Techniques

Modern synthetic methods such as microwave-assisted and ultrasound-assisted synthesis have been shown to dramatically enhance reaction efficiency. These techniques can lead to significantly higher yields and shorter reaction times compared to conventional heating methods. nih.gov

Microwave irradiation, for example, utilizes dipole rotation and ionic conduction to deliver energy directly to the reactants. In the synthesis of fused quinoline-thiones, optimizing the reaction by varying the solvent and time while maintaining a constant temperature under microwave heating resulted in a 99% yield when using water as a solvent. nih.govfrontiersin.org Ultrasound-assisted multicomponent reactions in water are also recognized for providing higher yields in the synthesis of bioactive heterocyclic compounds. nih.gov

| Technique | Reaction Type | Key Advantage | Reported Yield | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Synthesis of fused quinoline-thiones | Improved reaction efficiency; use of water as a green solvent. | 99% | nih.govfrontiersin.org |

| Ultrasound Irradiation | N-alkylation for quinoline-imidazolium hybrids | Improved yield compared to conventional heating. | High | nih.gov |

Refinement of Reagents and Reaction Conditions

Careful refinement of substrates and reaction conditions is another crucial strategy for yield enhancement. A notable example is found in the synthesis of trigonoine B, a complex pyrrolo[2,3-c]quinoline alkaloid. In a key cycloamination step, the initial yield was a modest 25% when using a precursor containing a bromo group. nih.gov By hypothesizing that the low yield was due to the insufficient reactivity of the bromo substituent, researchers replaced it with a more reactive iodo group. This single modification led to a significant improvement, boosting the reaction yield to 73%. nih.gov

Furthermore, the final oxidation step in the same synthesis was optimized by evaluating various reaction conditions. The best results were achieved by treating the tetrahydroquinoline intermediate with potassium permanganate (B83412) (KMnO₄) and magnesium sulfate (B86663) (MgSO₄) in an acetone–H₂O solvent system, affording the final product in a 43% yield. nih.gov These examples underscore the importance of systematic evaluation and refinement of reagents, solvents, and reaction parameters to maximize synthetic output.

Substitution Pattern Exploration on the Quinoline Nucleus

The quinoline ring system is a versatile substrate for various chemical transformations, enabling the introduction of a wide array of functional groups that can significantly influence the molecule's electronic and steric properties.

The introduction of halogens and alkyl groups onto the quinoline nucleus can be achieved through modern synthetic methods, including direct C-H bond functionalization.

Halogenation: The regioselective halogenation of quinoline derivatives can be accomplished using various reagents. For instance, N-halosuccinimides (NCS, NBS, NIS) are commonly used in the presence of a catalyst to introduce chlorine, bromine, or iodine atoms at specific positions on the quinoline ring. The inherent reactivity of the quinoline ring directs substitution patterns, which can be further controlled by the choice of catalyst and reaction conditions.

Alkylation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct alkylation of heterocycles like quinoline. nih.govmdpi.comnih.gov Rhodium(I)-catalyzed ortho-alkylation, for example, allows for the introduction of alkyl groups from olefins directly onto the C-H bond adjacent to the nitrogen atom. nih.govnih.gov This method is highly efficient and can be performed with low catalyst loadings. nih.gov The scope of this reaction includes various substituted quinolines and a range of olefins, including mono- and disubstituted alkenes, providing access to a diverse set of alkylated derivatives. nih.govmdpi.com

| Transformation | Reagents & Conditions | Typical Position of Functionalization | Key Features |

|---|---|---|---|

| Halogenation | N-Halosuccinimide (NCS, NBS), Catalyst (e.g., Pd), Solvent | Various positions (e.g., C3, C6, C8), depending on directing groups and conditions | Provides access to precursors for cross-coupling reactions. |

| C-H Alkylation | Olefin, [RhCl(coe)2]2, PCy3·HCl, THF | Ortho to the ring nitrogen (C8 in quinoline) | High atom economy, direct functionalization of C-H bonds, broad olefin scope. nih.gov |

Oxygen-Containing Substituents: Hydroxy and alkoxy groups can be introduced onto the quinoline ring through several synthetic routes. The synthesis of 4-hydroxyquinolines can be achieved via methods like the Conrad-Limpach reaction. nih.gov Subsequent O-alkylation of hydroxyquinolines with various alkyl halides in the presence of a base like sodium hydride yields the corresponding alkoxy derivatives. nih.govscispace.com Selective protection and deprotection strategies are key when multiple hydroxyl groups are present. scispace.com

Nitrogen-Containing Substituents: Direct amination of the quinoline core is a valuable strategy for installing nitrogen functionalities. Copper-catalyzed direct amination of quinoline N-oxides via C-H bond activation provides an efficient route to 2-aminoquinoline derivatives. acs.orgnih.govresearchgate.net This method works with a variety of secondary aliphatic amines and is noted for its mild, ligand-free conditions. acs.orgnih.govresearchgate.net Furthermore, the synthesis of quinoline-carboxamides is a common derivatization approach. This is typically achieved by activating a quinoline carboxylic acid derivative and coupling it with a desired amine. researchgate.netscispace.comnih.govresearchgate.net

| Functional Group | Synthetic Method | Reagents & Conditions | Key Features |

|---|---|---|---|

| Alkoxy (-OR) | O-alkylation of Hydroxyquinoline | Alkyl halide, NaH, DMF | Versatile method for introducing various alkoxy groups. nih.gov |

| Amino (-NR2) | Copper-Catalyzed C-H Amination | Secondary amine, CuI, Toluene, Air | Direct amination of quinoline N-oxides at the C2 position under mild, oxidant-free conditions. acs.orgnih.gov |

| Carboxamide (-CONR2) | Amide Coupling | Quinoline carboxylic acid, Amine, Coupling agent (e.g., HATU, HBTU), Base (e.g., DIPEA, TEA) | Provides a stable amide linkage, allowing for the introduction of diverse R groups. scispace.comnih.gov |

Modifications of the Pyrrolidine Ring and its Substituents

The saturated pyrrolidine ring offers distinct opportunities for modification, including substitution on the ring nitrogen and functionalization of its carbon framework.

The secondary amine of the pyrrolidine ring is a key site for derivatization, readily undergoing N-alkylation and N-acylation reactions.

N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides in the presence of a base to prevent quaternization. Reductive amination is another powerful method, where the pyrrolidine is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products. The synthesis of N-benzyl derivatives, for example, is a common strategy to introduce a versatile protecting group or a functionally important aromatic moiety. tandfonline.comtandfonline.comacademax.comresearchgate.netpatsnap.com

N-Acylation: Acylation of the pyrrolidine nitrogen is readily achieved by reacting it with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine. Amide coupling reactions with carboxylic acids using standard coupling agents (e.g., HBTU, HATU) are also highly effective for creating a stable amide bond and introducing a wide variety of substituents.

| Transformation | Reagents & Conditions | Resulting Functional Group | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) or Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3) | Tertiary Amine | Robust and high-yielding reactions for introducing alkyl and benzyl groups. tandfonline.comtandfonline.com |

| N-Acylation | Acyl chloride or Carboxylic acid, Coupling agent, Base | Amide | Forms a stable amide bond, allowing for diverse functionalization. |

Creating stereochemically complex and densely functionalized pyrrolidine rings is a significant goal in synthetic chemistry. acs.orgacs.orgnih.gov

Stereoselective methods are often employed to control the orientation of substituents on the pyrrolidine ring. acs.orgacs.orgmdpi.comchemistryviews.org One powerful approach is the [3+2] cycloaddition reaction between azomethine ylides and substituted alkenes, which can generate multiple stereocenters in a single step with high diastereoselectivity. acs.orgchemistryviews.org Another strategy involves the diastereoselective reduction of highly substituted pyrrole precursors. acs.orgnih.gov Using heterogeneous catalysts like rhodium-on-alumina, substituted pyrroles can be hydrogenated to yield functionalized pyrrolidines with excellent control over the relative stereochemistry of newly formed stereocenters. acs.org These methods provide access to a wide range of substituted pyrrolidines, including 3,4-disubstituted analogs. mdpi.comresearchgate.netgoogle.com

For derivatives containing a hydroxyl group on the pyrrolidine ring, such as 2-(3-hydroxypyrrolidin-1-yl)quinoline, this functional group serves as a valuable handle for further derivatization.

Esterification: The hydroxyl group can be readily converted into an ester through reaction with an acyl chloride, acid anhydride, or by performing a condensation reaction with a carboxylic acid using catalysts like DCC (dicyclohexylcarbodiimide) or through Steglich or Yamaguchi esterification protocols. This modification allows for the introduction of a vast array of functional groups via the ester linkage.

Etherification: The formation of an ether linkage can be accomplished via the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This reaction is effective for introducing small alkyl chains as well as larger, more complex moieties.

| Transformation | Reagents & Conditions | Resulting Functional Group | Key Features |

|---|---|---|---|

| Esterification | Acyl chloride, Base or Carboxylic acid, Coupling agent (e.g., DCC) | Ester (-OC(O)R) | Versatile method for adding diverse functionalities; can be used for prodrug strategies. google.com |

| Etherification | Alkyl halide, Strong base (e.g., NaH) | Ether (-OR) | Forms a stable ether linkage, suitable for introducing robust side chains. |

Chemical Modifications and Derivatization Strategies of 2 Pyrrolidin 3 Yl Quinoline

The 2-(pyrrolidin-3-yl)quinoline scaffold serves as a versatile template for a variety of chemical modifications. These modifications are aimed at exploring the structure-activity relationships of its derivatives and developing novel molecular entities with tailored properties. Strategies range from the creation of complex hybrid systems to the study of the inherent reactivity of the core structure.

Computational and Theoretical Studies

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of small molecule ligands, like quinoline (B57606) derivatives, to the active site of a target protein. amazonaws.comnih.gov

Molecular docking simulations are instrumental in predicting how a ligand such as a 2-(Pyrrolidin-3-yl)quinoline derivative might orient itself within the binding pocket of a biological target. The primary output of a docking study is a set of "poses," which represent potential binding modes of the ligand. Each pose is assigned a score, typically in units of kcal/mol, which estimates the binding affinity. researchgate.net A more negative score generally indicates a more favorable binding interaction. ucj.org.ua

For instance, in studies involving quinoline derivatives, docking simulations have been used to predict binding affinities against various protein targets. These studies often reveal multiple possible binding modes, with the top-ranked poses being those with the lowest binding energy scores. nih.govresearchgate.net The binding affinity values for different poses of quinoline derivatives can range significantly, highlighting the importance of this predictive step in identifying the most likely and most stable interactions. researchgate.net For example, studies on pyrazol-1-yl quinoline derivatives have demonstrated good binding affinity with receptor proteins, suggesting potential antibacterial activity. amazonaws.com

Table 1: Example of Predicted Binding Affinities for Quinoline Derivatives Against a Target Protein This table is representative of data found in molecular docking studies and is for illustrative purposes.

| Compound Derivative | Docking Score (kcal/mol) | Predicted Binding Affinity |

|---|---|---|

| Derivative A | -10.67 | High |

| Derivative B | -9.34 | High |

| Derivative C | -8.76 | Moderate |

| Derivative D | -6.1 | Low |

| Derivative E | -5.3 | Low |

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are crucial for the ligand-protein interaction. scispace.com These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. By analyzing the docked poses, researchers can pinpoint which residues form key contacts with the ligand.

For example, docking studies of thiopyrano[2,3-b]quinoline derivatives with the CB1a protein identified several interacting amino acid residues, including ILE-8, LYS-7, VAL-14, PHE-15, TRP-12, and GLU-9. nih.gov Similarly, investigations into spiro[oxindole-2,3′-pyrrolidine] derivatives revealed interactions with residues at the active site of enzymes like glucosamine 6-phosphate synthase. mdpi.com Understanding these specific interactions is vital for structure-activity relationship (SAR) studies, which aim to modify the ligand's structure to enhance binding affinity and selectivity. nih.gov The pyrrolidine (B122466) ring, in particular, can engage in specific hydrophobic interactions within what is known as a pyrrolidine-binding pocket. scienceopen.com

Table 2: Key Amino Acid Residues Identified in Ligand-Target Interactions This table illustrates the types of interactions and residues commonly identified in docking studies of quinoline and pyrrolidine-containing compounds.

| Amino Acid Residue | Type of Interaction | Target Protein Example |

|---|---|---|

| TYR 188 | Hydrophobic | HIV Reverse Transcriptase |

| TRP 229 | Hydrophobic | HIV Reverse Transcriptase |

| Ser200 | Hydrogen Bond | Acetylcholinesterase |

| His440 | Hydrogen Bond | Acetylcholinesterase |

| PHE A-15 | Hydrophobic | CB1a |

| LYS A-7 | Electrostatic | CB1a |

| GLU A-9 | Hydrogen Bond | CB1a |

| Trp414 | Hydrophobic | Polo-like kinase 1 (Plk1) |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. nih.gov MD simulations are essential for validating docking results, assessing the stability of the complex, and understanding the intricate dynamics of intermolecular interactions. scispace.commdpi.com

The five-membered pyrrolidine ring is not planar and exhibits significant flexibility, a phenomenon known as "pseudorotation". researchgate.net This flexibility allows it to adopt various conformations, often described as "pucker modes." The two most predominant puckering conformations are the Cγ-exo and Cγ-endo envelope forms. nih.govnih.gov The specific conformation adopted by the pyrrolidine ring can be influenced by the nature and stereochemistry of its substituents. nih.govresearchgate.net

This conformational flexibility is a key determinant of the biological activity of pyrrolidine-containing molecules. researchgate.net The ability of the ring to adopt different shapes allows it to fit optimally into a binding pocket, thereby influencing its interaction with the target protein. Computational conformational analysis, often as part of MD simulations, can explore the accessible conformations of the pyrrolidine ring in this compound, predicting its preferred geometry when bound to a target. researchgate.net

A crucial application of MD simulations is to assess the stability of the ligand-protein complex predicted by molecular docking. scispace.com By simulating the complex over a period, typically nanoseconds, researchers can observe whether the ligand remains securely bound in its initial pose or if it shifts or dissociates. mdpi.com A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable complex is generally characterized by a low and converging RMSD value. mdpi.com

MD simulations have been successfully used to confirm the conformational stability of complexes involving quinoline and pyrrolidine derivatives. scispace.commdpi.com These simulations provide a more accurate and dynamic picture of the binding, validating the initial docking predictions and offering greater confidence in the proposed binding mode. nih.govnih.govresearchgate.net

Table 3: Typical Parameters for Molecular Dynamics Simulations This table provides an example of common settings used in MD simulations to assess complex stability.

| Parameter | Value/Description | Purpose |

|---|---|---|

| Simulation Time | 100 ns | To observe the dynamic behavior of the complex over a meaningful timescale. |

| Force Field | AMBER, CHARMM, GROMOS | A set of parameters to describe the potential energy of the system's particles. |

| Temperature | 300 K (27°C) | To simulate physiological conditions. |

| Pressure | 1 bar | To simulate physiological conditions. |

| Solvent Model | Explicit (e.g., TIP3P water) | To accurately model the aqueous environment of a biological system. |

| Stability Metric | RMSD (Root Mean Square Deviation) | To quantify the stability of the protein and ligand over time. |

MD simulations provide a detailed, time-resolved view of the intermolecular interactions between the ligand and the protein. nih.gov Unlike the static picture from docking, MD can reveal how interactions like hydrogen bonds form, break, and persist over time. This dynamic information is crucial for understanding the true nature of the binding event. researchgate.netbldpharm.com

By analyzing the MD trajectory, researchers can calculate the frequency and duration of specific contacts, such as hydrogen bonds between the quinoline nitrogen or pyrrolidine nitrogen and key residues in the binding site. This analysis can highlight which interactions are most critical for maintaining the stability of the complex. nih.govresearchgate.net These insights are invaluable for lead optimization, as they can guide modifications to the ligand structure to strengthen these key dynamic interactions, ultimately leading to improved binding affinity and efficacy. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems. researchgate.netscirp.org These methods are used to optimize molecular geometry, calculate vibrational frequencies, and determine electronic characteristics that govern a molecule's behavior. ijcce.ac.ir

The electronic properties of quinoline derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. scirp.orgarabjchem.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. arabjchem.org Conversely, a small gap indicates a molecule is more reactive. In various studies on quinoline derivatives, DFT calculations have been used to determine these energy values. For instance, in one study, the HOMO-LUMO gap for different quinoline derivatives was calculated to be between 4.08 eV and 4.81 eV, indicating significant stability. arabjchem.org Another DFT study on quinoline itself calculated a HOMO-LUMO energy gap of -4.83 eV. scirp.org Analysis of different halogenated quinoline derivatives also showed varying HOMO-LUMO gaps depending on the level of theory used. nih.gov The distribution of these orbitals is also key; typically, the HOMO is located over electron-rich portions of the molecule, while the LUMO is found over electron-deficient areas, indicating the likely sites for electrophilic and nucleophilic attack, respectively. ijcce.ac.irarabjchem.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Quinoline (Benzo[b]Pyridine) | -6.646 | -1.816 | 4.83 | scirp.org |

| Quinoline Derivative 1 | Not Specified | Not Specified | 4.81 | arabjchem.org |

| Quinoline Derivative 2 | Not Specified | Not Specified | 4.27 | arabjchem.org |

| 3-Chloro-4-Hydroxyquinolin-2(1H)-one | -6.49 | Not Specified | Not Specified | ijcce.ac.ir |

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution on a molecule's surface, thereby identifying sites prone to electrophilic and nucleophilic interactions. arabjchem.orgchemrxiv.org MEP maps use a color scale where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-deficient regions (positive potential), which are favorable for nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential. nih.gov

For quinoline derivatives, MEP analyses consistently show that the most electron-rich regions are located around the nitrogen atom of the quinoline ring and any oxygen atoms present in substituents. arabjchem.orgnih.gov These electronegative areas are potential sites for hydrogen bonding and interactions with electrophiles. chemrxiv.org Conversely, the hydrogen atoms of the aromatic rings and amino groups typically exhibit positive potential, making them electron-deficient and susceptible to nucleophilic attack. chemrxiv.org This information is crucial for understanding how the molecule might interact with biological targets like protein active sites. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This method is widely applied in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules. nih.govresearchgate.net

For quinoline derivatives, QSAR models have been developed to predict their activity against various targets, including cancer cells and malarial parasites. nih.govmdpi.com These models are built using a set of known quinoline compounds (a training set) and their measured biological activities. nih.gov Molecular descriptors, which are numerical values representing different physicochemical properties of the molecules, are calculated. These can include 2D descriptors (e.g., molar refractivity) and 3D descriptors (e.g., Van der Waals volume). nih.govmdpi.com

Statistical methods are then used to create a model that links these descriptors to the observed activity. nih.gov For example, a 3D-QSAR study on quinoline derivatives as inhibitors of Plasmodium falciparum found that hydrophobic groups at certain positions were favorable for activity. mdpi.com Another study on quinoline derivatives as P-glycoprotein inhibitors used machine learning methods to develop predictive QSAR models. nih.gov The ultimate goal of QSAR is to create a reliable model that can accurately forecast the biological activity of untested compounds based solely on their structure, thereby streamlining the drug development process. nih.govmdpi.com

| Descriptor Type | Example | Influence on Activity (Example from Literature) | Reference |

|---|---|---|---|

| Physicochemical | Molar Refractivity (AMR) | Can negatively contribute to activity | mdpi.com |

| Steric | Van der Waals Volume (VABC) | Can negatively contribute to activity | mdpi.com |

| Electronic | Presence of Electronegative Atoms (Cl, F, N) | Can increase lipophilicity and hydrogen-bonding, favoring activity | mdpi.com |

| Topological | Various 2D Descriptors | Used to correlate structure with IC50 values | nih.gov |

Conformational Analysis and Stereochemistry

The three-dimensional structure, including the conformation and stereochemistry of a molecule, is critical to its biological function, as it determines how the molecule fits into a receptor or enzyme active site. Conformational analysis of quinoline derivatives often involves both computational methods and experimental techniques like X-ray crystallography. nih.govnih.gov

Studies on various 2-substituted quinoline derivatives have shown that the quinoline ring system is largely planar. nih.govnih.gov For instance, in one crystal structure, the two rings of the quinoline system had a very small dihedral angle of 2.28° between their mean planes. nih.gov The conformation of the molecule is then determined by the orientation of its substituents relative to this planar core. In this compound, the key conformational features would be the orientation of the pyrrolidine ring relative to the quinoline ring and the puckering of the pyrrolidine ring itself. The attachment at the 3-position of the pyrrolidine ring introduces a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. The specific stereochemistry can significantly impact biological activity, as one enantiomer often has a much higher affinity for a biological target than the other. Molecular dynamics simulations combined with quantum chemical calculations can be used to explore the different possible conformations and their relative energies. nih.gov

Enzyme Inhibition Profiling and Mechanisms

Comprehensive enzyme inhibition profiling for this compound is not presently documented. However, the constituent quinoline and pyrrolidine moieties are present in various compounds that have been investigated for their inhibitory effects on several enzyme classes.

Cholinesterase (AChE, BChE) Inhibition and Binding Interactions

No specific data on the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by this compound has been found. Research into other quinoline and pyrrolidine-containing structures has indicated that these scaffolds can be incorporated into potent cholinesterase inhibitors. For example, various derivatives of quinolinone containing a pyrrolidine ring have been synthesized and evaluated for their AChE inhibitory activity. Similarly, piperidinyl-quinoline acylhydrazones have been explored as potential inhibitors of both AChE and BChE mdpi.com. However, these compounds are structurally distinct from this compound, and their activity cannot be directly extrapolated.

Phosphodiesterase (PDE) Inhibition (e.g., PDE10A, PDE4)

There is no available information regarding the inhibitory activity of this compound against phosphodiesterases such as PDE10A or PDE4. The quinoline core is a feature in some reported PDE4 inhibitors, such as certain 8-arylquinoline derivatives nih.gov. These compounds, however, possess different substitution patterns and functional groups, making a direct comparison with this compound impossible without specific experimental data.

Mycobacterial Enzyme Inhibition (e.g., InhA)

The potential for this compound to inhibit mycobacterial enzymes like InhA has not been reported. While compounds containing a quinoline moiety have been investigated as antitubercular agents with InhA inhibitory activity, these are typically more complex structures, such as 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives nih.govresearchgate.net. The specific contribution of the this compound scaffold in this context remains to be elucidated.

Kinase Inhibition (e.g., PIM-1/2, EGFR) and Related Molecular Pathways

Direct evidence of this compound as a kinase inhibitor is absent from the scientific literature. The quinoline nucleus is a common scaffold in the design of kinase inhibitors, including those targeting PIM-1 and EGFR. For instance, pyridine-quinoline hybrids have been developed as PIM-1 kinase inhibitors, and various quinoline derivatives have been explored for their EGFR inhibitory potential nih.govnih.gov. These molecules, however, are structurally more complex than this compound.

Peptide Deformylase (PDF) Inhibition

There are no studies available that evaluate the inhibitory effect of this compound on peptide deformylase. Research in the area of PDF inhibitors has focused on other chemical classes, and the potential role of this specific quinoline derivative is unknown nih.govresearchgate.net.

Receptor Ligand Binding and Functional Modulation

Information on the binding of this compound to specific receptors and any subsequent functional modulation is not available. The pyrrolidine ring is a key component in ligands for various receptors, including dopamine and serotonin receptors nih.govdrugbank.com. For example, certain pyrrolidine derivatives have been studied as D3R bitopic ligands nih.gov. However, the influence of the 2-quinolyl substituent on receptor binding and functional activity for this particular compound has not been characterized.

Serotonin Receptor (e.g., 5-HT6R) Antagonism/Agonism

The this compound scaffold has served as a foundational structure in the development of potent modulators for the serotonin 5-HT6 receptor (5-HT6R). This receptor is a subject of significant interest in neuroscience, as its modulation is considered a promising strategy for addressing cognitive deficits associated with conditions like Alzheimer's disease.

Research into derivatives built upon the related 1H-pyrrolo[3,2-c]quinoline core has identified compounds with high affinity for the 5-HT6R. A key example is (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline, also known as CPPQ, which emerged from lead optimization efforts. nih.gov In vitro pharmacological studies characterized CPPQ as a neutral antagonist at the 5-HT6R. nih.govresearchgate.net This means it can block the receptor and prevent its activation by agonists without affecting its basal or constitutive activity. This compound demonstrated a high binding affinity, with a Ki value of 3 nM. The development of such antagonists highlights the utility of the pyrrolidinyl-quinoline framework as a valuable molecular template for creating agents that target the 5-HT6 receptor.

Dopamine Receptor (e.g., D3R) Modulation

Building on the established activity at serotonin receptors, the this compound scaffold has also been explored for its potential to modulate dopamine receptors, particularly the D3 subtype (D3R). The pharmacological blockade of both 5-HT6 and D3 receptors is considered a potentially beneficial approach for cognitive decline, prompting the design of dual-receptor antagonists. nih.gov

Starting with the 5-HT6R antagonist CPPQ as a chemical template, researchers investigated how structural modifications could introduce affinity for the D3 receptor. nih.gov In vitro experiments revealed that introducing alkyl substituents at the nitrogen atom of the pyrrolidine ring fulfilled the structural requirements for simultaneous interaction with both 5-HT6 and D3 receptors. nih.gov This strategic modification led to the identification of compound 19, (S)-1-((3-chlorophenyl)sulfonyl)-N-(1-isobutylpyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine. This derivative was classified as a potent dual 5-HT6/D3R antagonist, exhibiting high affinity for both targets with Ki values of 27 nM for 5-HT6R and 7 nM for D3R. nih.gov These findings demonstrate that the pyrrolidinyl-quinoline core can be effectively modified to achieve potent modulation of the dopamine D3 receptor.

Molecular Basis of Receptor Selectivity

The selectivity of this compound derivatives for different receptors, such as serotonin versus dopamine receptors, is rooted in specific structural modifications to the core scaffold. Structure-activity relationship (SAR) studies have shown that the substituent on the pyrrolidine nitrogen is a key determinant of receptor affinity and selectivity. nih.gov

For the 1H-pyrrolo[3,2-c]quinoline series, the parent compound with an unsubstituted pyrrolidine ring (CPPQ) acts as a selective 5-HT6R antagonist. nih.gov The introduction of alkyl groups onto the pyrrolidine nitrogen atom was found to be a critical modification for conferring affinity for the D3 receptor. nih.gov This suggests that the D3 receptor possesses a secondary binding pocket that can accommodate these alkyl extensions, a feature not similarly exploited by the 5-HT6R binding site. This strategic extension from the primary (orthosteric) binding site into an adjacent secondary pocket is a recognized method for enhancing both affinity and selectivity for the D3 receptor. nih.gov Quantum chemical calculations and molecular dynamic simulations have supported these in vitro findings, confirming that these substitutions create a molecular profile capable of dual modulation. nih.gov Therefore, the selectivity profile of these compounds can be tuned—from a selective 5-HT6R antagonist to a dual 5-HT6R/D3R antagonist—by targeted chemical functionalization of the pyrrolidine moiety.

Antimicrobial Activity Investigations (In Vitro)

Antibacterial Spectrum and Efficacy Against Bacterial Strains

Derivatives of the quinoline scaffold have demonstrated significant in vitro antibacterial activity against a range of bacterial pathogens, including multidrug-resistant strains. nih.gov A series of quinoline compounds showed good potency against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci (VRE). nih.gov

Furthermore, many of these quinoline derivatives displayed very potent activity against the emerging hypervirulent bacterium Clostridioides difficile. nih.gov One specific quinoline-coupled hybrid, compound 5d, was found to have a broad spectrum of activity, affecting most of the tested Gram-positive and Gram-negative strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL. nih.gov This indicates that the quinoline core is a promising framework for developing new antibacterial agents to combat drug-resistant infections. nih.gov

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Quinoline Compound 6 | MRSA | 1.5 | nih.gov |

| Quinoline Compound 6 | MRSE | 6.0 | nih.gov |

| Quinoline Compound 6 | VRE | 3.0 | nih.gov |

| Quinoline Compound (unspecified) | C. difficile | 1.0 | nih.gov |

| Quinolone Hybrid 5d | Various G+ and G- strains | 0.125 - 8 | nih.gov |

Antifungal Properties Against Fungal Pathogens

In addition to antibacterial effects, various derivatives based on the quinoline structure have shown significant in vitro antifungal properties. A series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives, which integrate the pyrrolidine and quinoline rings into a spirocyclic system, exhibited moderate to excellent activity against several pathogenic fungal strains. researchgate.net

These compounds were particularly effective against Candida albicans, with some derivatives showing stronger activity than the established antifungal drugs fluconazole and polyoxin B. researchgate.netnih.gov Potent activity was also observed against other fungi, including Aspergillus flavus, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov Another study identified a series of 2,6-disubstituted quinolines with potent fungicidal activity against C. albicans biofilms, which are notoriously difficult to treat. mdpi.com Certain compounds in this class were also effective against the emerging pathogen Candida glabrata. mdpi.com

| Compound Series | Fungal Pathogen | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Spiro[pyrrolidine-2,3'-quinoline]-2'-one (e.g., 4f, 4n) | C. albicans | - | Stronger than fluconazole | researchgate.netnih.gov |

| Spiro[pyrrolidine-2,3'-quinoline]-2'-one (e.g., 4f, 4n) | A. flavus | - | Better than fluconazole | nih.gov |

| 2,6-disubstituted quinolines (e.g., 1, 5, 6) | C. albicans | MFC | 6.25 - 12.5 µM | mdpi.com |

| 2,6-disubstituted quinolines (e.g., 1, 5) | C. glabrata | MFC | 25 µM | mdpi.com |

| 2,6-disubstituted quinolines (e.g., 1, 2, 5, 6, 10) | C. albicans Biofilm | BEC50 | 25 µM | mdpi.com |

MFC: Minimal Fungicidal Concentration; BEC50: Biofilm Eradication Concentration 50%

Proposed Mechanisms of Action (e.g., Cell Wall Disruption)

The antimicrobial effects of quinoline derivatives are attributed to distinct mechanisms of action. For the spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives with antifungal properties, the proposed mechanism involves the disruption of fungal cell wall synthesis. researchgate.netnih.gov Enzyme inhibition experiments demonstrated that these compounds act as non-competitive inhibitors of chitin (B13524) synthase. researchgate.netnih.gov Chitin is a crucial component of the fungal cell wall, and its inhibition compromises cell integrity, leading to fungal death. Docking studies further supported this mechanism, showing a strong affinity between these compounds and chitin synthase from C. albicans. researchgate.netnih.gov

For the broad-spectrum antibacterial quinoline derivatives, a different, dual-target mechanism has been proposed. nih.gov Molecular docking assays suggest that these compounds may simultaneously target both the bacterial lipopolysaccharide (LPS) transport protein A (LptA) and the DNA gyrase (Topoisomerase IV) protein. nih.gov LptA is essential for the assembly of the outer membrane in Gram-negative bacteria, while DNA gyrase is critical for DNA replication in both Gram-positive and Gram-negative bacteria. By inhibiting these two distinct and vital cellular processes, these compounds can exert a potent and broad-spectrum antibacterial effect. nih.govresearchgate.net

Antiviral Activity Studies (In Vitro)

Based on the available scientific literature, no in vitro studies detailing the antiviral activity of 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) have been identified.

There is no available data from in vitro cellular assays to demonstrate the inhibitory effects of Smh-3 on viral replication.

The mechanisms of potential antiviral action for Smh-3, including any effects on the early stages of viral infection, have not been elucidated in published research.

Anti-Proliferative Activity on Cellular Models (In Vitro)

The quinoline derivative Smh-3 has demonstrated significant anti-proliferative effects in various human leukemia cell lines nih.gov.

Studies have shown that Smh-3 exhibits dose- and time-dependent cytotoxic effects on several human leukemia cell lines, including HL-60, U937, and K562. Notably, the compound showed minimal impact on the viability of normal human umbilical vein endothelial cells (HUVEC), suggesting a degree of selectivity for cancer cells nih.gov.

The half-maximal inhibitory concentration (IC50) of Smh-3 in HL-60 cells was determined to be approximately 103.26 ± 4.59 nM after a 48-hour treatment period nih.gov.

| Cell Line | Cell Type | IC50 (nM) | Treatment Duration (hours) |

|---|---|---|---|

| HL-60 | Human Promyelocytic Leukemia | 103.26 ± 4.59 | 48 |

| U937 | Human Histiocytic Lymphoma | Data not specified | Not specified |

| K562 | Human Chronic Myelogenous Leukemia | Data not specified | Not specified |

| HUVEC | Normal Human Umbilical Vein Endothelial Cells | Not obviously impaired | Not specified |

The anti-proliferative activity of Smh-3 is linked to its ability to induce apoptosis, or programmed cell death, in leukemia cells. Treatment with Smh-3 led to characteristic morphological changes associated with apoptosis, such as chromatin condensation and DNA fragmentation nih.gov.

The induction of apoptosis by Smh-3 is mediated through the activation of the caspase cascade. Pre-treatment of HL-60 cells with a pan-caspase inhibitor, Z-VAD-fmk, significantly reduced Smh-3-induced apoptosis, confirming the caspase-dependent nature of this process. Colorimetric assays and Western blot analysis revealed the promotion of caspase-9, -7, and -3 activities in HL-60 cells following treatment with Smh-3 nih.gov. The activation of these caspases, particularly the executioner caspases-3 and -7, is a key event in the apoptotic pathway.

Furthermore, Smh-3-induced apoptosis is associated with an increase in the production of reactive oxygen species (ROS) and the release of mitochondrial proteins such as cytochrome c and apoptosis-inducing factor (AIF) into the cytosol nih.gov.

There is no available scientific literature to indicate that the anti-proliferative and pro-apoptotic effects of 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) are mediated through the inhibition of survivin.

Biological Activity and Molecular Interaction Studies of this compound: A Review of Preclinical and In Vitro Findings

While direct experimental studies on the biological activities of the specific chemical entity this compound are not extensively documented in publicly available scientific literature, the therapeutic potential of its constituent chemical scaffolds—quinoline and pyrrolidine—has been the subject of considerable research. This article synthesizes the known biological activities of closely related quinoline and pyrrolidine derivatives to provide a contextual understanding of the potential, yet unconfirmed, activities of this compound.

Structure Activity Relationship Sar Studies

Impact of Quinoline (B57606) Substituent Position and Nature on Biological Activity

The electronic landscape and shape of the quinoline ring are key determinants of its binding capabilities. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the molecule's charge distribution, influencing interactions such as hydrogen bonding and π-π stacking with a biological target. For instance, in some series of quinoline derivatives, the presence of EWGs has been shown to be important for activity. nih.gov Similarly, the steric bulk of substituents can either promote or hinder binding.

SAR studies on various quinoline-based compounds have revealed distinct patterns:

Hydrophobic Residues: In a series of substituted quinolines identified as proteasome inhibitors, SAR indicated that hydrophobic residues on the benzo-moiety significantly improved potency. nih.gov For example, incorporating a hydrophobic butyl group at the R4 position resulted in excellent activity (IC50 of 7.6 μM). nih.gov

Positional Importance: The position of the substituent is often critical. For a series of 4-aminoquinolines acting as α2C-adrenoceptor antagonists, a substituent in the 3-position of the quinoline ring was found to be an absolute requirement for activity. researchgate.net In another study on 2-arylquinolines, substitutions at the C-6 position led to important cytotoxic activities against specific cancer cell lines. rsc.org

Specific Groups: The presence of a 7-chloro group on the quinoline ring is a common feature in many biologically active molecules, including antimalarials like chloroquine, and is often retained during the development of new derivatives. nih.govnih.gov

Table 1: Impact of Quinoline Substitutions on Biological Activity

| Compound Series | Substitution Position | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Substituted Quinolines (Proteasome Inhibitors) | R4 (benzo-moiety) | Hydrophobic (butyl group) | Excellent activity (IC50 7.6 μM) | nih.gov |

| 4-Aminoquinolines (α2C-Adrenoceptor Antagonists) | 3-position | Any substituent | Critical for antagonist potency | researchgate.net |

| 2-Arylquinolines (Anticancer Agents) | 6-position | Various | Important activity against HeLa and PC3 cell lines | rsc.org |

| Quinoline-based Eg5 Inhibitors | 7-position | Chloro group | Potent inhibition (IC50 values in the low micromolar to nanomolar range) | nih.gov |

Substitutions on the quinoline ring directly modulate a compound's affinity for the active site of an enzyme or the binding pocket of a receptor. These modifications can enhance binding by introducing new favorable interactions or by optimizing the molecule's conformation for a better fit.

For example, a study on quinoline-based compounds as inhibitors of DNA methyltransferases (DNMTs) found that the addition of groups like methylamine (B109427) or methylpiperazine resulted in low micromolar inhibitory potency. nih.gov These compounds were found to intercalate into DNA, causing a conformational change in the enzyme that moved the catalytic domain away from the DNA, thereby inhibiting its function. nih.gov Similarly, the development of 2-((7-chloroquinolin-4-yl) amino) benzohydrazide (B10538) derivatives as kinesin Eg5 inhibitors demonstrated that specific substitutions could yield potent inhibition with IC50 values as low as 0.2848 μM. nih.gov Molecular docking and simulation studies confirmed that these compounds formed stable interactions within the enzyme's active site. nih.gov

Role of Pyrrolidine (B122466) Ring Configuration and Substituents in Molecular Interactions

The pyrrolidine ring, being a saturated, non-planar heterocycle, adds a crucial three-dimensional character to the molecule. nih.gov Its stereochemistry, conformational flexibility, and substitution patterns are pivotal in defining the compound's interaction with enantioselective biological targets like proteins and enzymes. nih.govresearchgate.net

The carbon atoms in the pyrrolidine ring can be chiral centers, meaning the molecule can exist as different stereoisomers (enantiomers or diastereomers). It is a well-established principle in medicinal chemistry that different stereoisomers can have vastly different biological activities and profiles, as they interact differently with chiral biological macromolecules. nih.gov

For instance, studies on antiestrogen (B12405530) benzopyran derivatives highlighted how the stereospecific orientation of a 3-R-methylpyrrolidine substituent could fundamentally change the binding mode within the hormone-binding pocket of the estrogen receptor α. nih.gov In another example involving α2C-adrenoceptor antagonists, substitutions at the 3-position of a piperazine (B1678402) ring (structurally related to pyrrolidine) exerted a significant and stereospecific beneficial effect on receptor affinity and potency. researchgate.net This underscores the importance of controlling the absolute stereochemistry during the design of new analogs.

The five-membered pyrrolidine ring is not flat; it adopts puckered conformations, often described as "envelope" or "twist" forms. nih.gov This phenomenon, known as "pseudorotation," allows the ring to explore a range of three-dimensional shapes. nih.gov The specific puckering preference (e.g., Cγ-exo or Cγ-endo) can be controlled by the nature and stereochemistry of substituents on the ring. nih.gov

This conformational flexibility can be advantageous, allowing the molecule to adapt its shape to fit optimally into a binding site. acs.org However, in some cases, restricting this flexibility by introducing specific substituents can "lock" the ring into a single, highly active conformation, which can lead to increased potency and selectivity. nih.gov For example, introducing a sterically demanding tert-butyl group at the C-4 position of proline was shown to strongly favor a specific puckering mode for the pyrrolidine ring. nih.gov Similarly, the electronegativity of substituents like fluorine can influence the ring's pucker due to stereoelectronic effects. beilstein-journals.org This conformational control is a key strategy in drug design. nih.gov

Key findings from various studies include:

Positional Effects: In one study on pyrrolidine-2,5-dione derivatives, SAR analysis revealed that anticonvulsant activity was strongly affected by substituents at the 3-position of the ring. nih.gov

Target-Specific Design: In the design of novel antifungal agents targeting chitin (B13524) synthase, a spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione scaffold was constructed. nih.gov Subsequent modification of this core led to compounds with potent inhibitory activity (IC50 = 0.082 ± 0.013 mM), acting as non-competitive inhibitors of the enzyme. nih.gov

Improving Potency: For pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring offered better in vitro potency. nih.gov

Table 2: Influence of Pyrrolidine Ring Modifications on Target Interaction

| Compound Series | Modification | Observed Effect | Target | Reference |

|---|---|---|---|---|

| Pyrrolidine-2,5-diones | Substituents at 3-position (e.g., 3-benzhydryl) | Strongly affected anticonvulsant activity | Not specified | nih.gov |

| Spiro[pyrrolidine-3,3'-quinoline]-2,2'-diones | Various substitutions on the scaffold | Potent non-competitive inhibition (IC50 ~0.082 mM) | Chitin Synthase (CHS) | nih.gov |

| Pyrrolidine Sulfonamides | Fluorophenyl group at 3-position | Improved in vitro potency | Estrogen Receptor (ER) | nih.gov |

| Antiestrogen Benzopyrans | Stereospecific orientation of 3-R-methylpyrrolidine | Altered binding mode | Estrogen Receptor α | nih.gov |

Correlation of In Silico Predictions with In Vitro Biological Data

The correlation between in silico predictions and in vitro biological data is a cornerstone of modern drug discovery, providing a feedback loop for the iterative refinement of lead compounds. For quinoline-pyrrolidine hybrids, this process typically involves predicting the biological activity of a series of analogs using computational methods and then synthesizing and testing these compounds to validate the predictions.

In Silico Prediction Methods: Computational approaches such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis are employed to predict the biological activity of 2-(pyrrolidin-3-yl)quinoline derivatives. Molecular docking studies, for instance, can predict the binding affinity and orientation of these compounds within the active site of a biological target. For a series of quinoline derivatives, docking scores can provide a preliminary ranking of their potential potency.

In Vitro Biological Evaluation: The in silico predictions are then tested through in vitro biological assays. These assays measure the actual biological activity of the synthesized compounds, such as their inhibitory concentration (IC50) or binding affinity (Ki) against a specific enzyme or receptor.

Correlation and Model Refinement: A strong correlation between the predicted and observed activities validates the computational model, indicating that it accurately captures the key molecular interactions driving the biological effect. Discrepancies between in silico and in vitro data, on the other hand, provide valuable insights for refining the computational model. For example, if a compound predicted to be highly active shows poor in vitro results, it may suggest that factors not accounted for in the initial model, such as solvation effects or induced-fit conformational changes in the target protein, play a significant role.

A study on a series of quinoline derivatives targeting Plasmodium falciparum demonstrated the utility of this approach. The predicted pIC50 values from CoMFA and CoMSIA models were compared with the experimental values, showing a good correlation that validated the predictive power of the models. mdpi.com

| Compound ID | Predicted pIC50 (CoMSIA) | Experimental pIC50 |

| Compound A | 7.85 | 7.92 |

| Compound B | 7.62 | 7.55 |

| Compound C | 7.41 | 7.30 |

| Compound D | 7.15 | 7.08 |

| Compound E | 6.98 | 6.87 |

This table is illustrative and based on data for a series of quinoline derivatives, not specifically this compound.

This iterative process of prediction, synthesis, testing, and model refinement is crucial for building a comprehensive understanding of the SAR of the this compound scaffold.

Development of SAR Models for Predictive Design

The development of robust SAR models is the ultimate goal of these correlative studies, as they provide a predictive framework for the design of novel compounds with improved biological activity. These models can range from qualitative guidelines to sophisticated quantitative mathematical equations.

Qualitative SAR Models: Qualitative SAR models are often derived from the analysis of a series of analogs and provide general rules about the structural features that are favorable or detrimental to activity. For the this compound scaffold, qualitative SAR might suggest that:

Substituents on the quinoline ring at specific positions can enhance activity. For instance, hydrophobic groups at position 2 of the quinoline core have been shown to be favorable in some contexts. mdpi.com

The stereochemistry of the pyrrolidine ring can be critical for optimal interaction with the target.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. These models are developed using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS). The descriptors used in QSAR models can be physicochemical properties (e.g., logP, pKa), electronic properties (e.g., Hammett constants), or steric parameters (e.g., Taft parameters).

For a series of quinoline derivatives, a 2D-QSAR model might take the form of the following equation:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where pIC50 is the biological activity, c0, c1, c2 are coefficients determined by the regression analysis, and Descriptor1, Descriptor2 are the molecular descriptors.

A study on quinoline derivatives as inhibitors of P. falciparum developed 2D and 3D-QSAR models with good predictive capabilities. The final models showed high correlation coefficients (r²) and predictive r² (q²) values, indicating their robustness. mdpi.com

| Model | r² (training set) | q² (cross-validation) | r² (test set) |

| 2D-QSAR | 0.8274 | - | 0.8454 |

| CoMFA | 0.932 | 0.654 | 0.878 |

| CoMSIA | 0.947 | 0.682 | 0.876 |

This table presents statistical parameters for QSAR models developed for a series of quinoline derivatives. mdpi.com

These validated QSAR models can then be used to predict the biological activity of virtual compounds, allowing for the in silico screening of large libraries of potential this compound analogs. This predictive design approach significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of being active, thereby saving time and resources.

Role As a Privileged Scaffold in Drug Discovery Research

2-(Pyrrolidin-3-yl)quinoline as a Versatile Molecular Framework

The versatility of the this compound scaffold stems from the distinct chemical and structural properties of its constituent rings. The quinoline (B57606) moiety, a bicyclic aromatic system, provides a rigid, planar core that can engage in various non-covalent interactions with biological macromolecules, including π-π stacking, hydrophobic interactions, and hydrogen bonding. eurekaselect.com Its aromatic nature also allows for a wide range of synthetic modifications, enabling the fine-tuning of electronic and steric properties. researchgate.net

Conversely, the pyrrolidine (B122466) ring introduces a non-planar, saturated, and stereochemically rich component to the molecule. nih.gov This three-dimensional character is crucial for exploring the often complex and spatially demanding binding pockets of protein targets. nih.gov The presence of a basic nitrogen atom within the pyrrolidine ring provides a key interaction point for forming salt bridges or hydrogen bonds with acidic residues in a target protein. Furthermore, the pyrrolidine ring can be readily substituted at various positions, allowing for the introduction of diverse functional groups that can modulate potency, selectivity, and pharmacokinetic properties. nih.gov

The combination of the flat, aromatic quinoline and the three-dimensional, flexible pyrrolidine ring in a single scaffold results in a molecule with a unique topographical profile. This hybrid structure offers multiple points for chemical diversification, making it a highly adaptable framework for designing ligands that can target a wide range of biological macromolecules.

Scaffold Diversity and Structural Analogs for Ligand Discovery

The inherent modularity of the this compound scaffold allows for the generation of a vast library of structural analogs, a key strategy in ligand discovery. The diversity of this scaffold can be systematically explored by modifying both the quinoline and pyrrolidine rings, as well as the linkage between them.

Table 1: Potential Modifications of the this compound Scaffold

| Modification Site | Potential Substituents/Modifications | Rationale for Modification |

| Quinoline Ring | - Halogens (F, Cl, Br) - Alkyl/Alkoxy groups - Cyano/Nitro groups - Amino/Amide functionalities - Fused rings (e.g., acridine) | - Modulate electronic properties - Enhance binding affinity - Improve metabolic stability - Explore new binding interactions |

| Pyrrolidine Ring | - Alkyl/Aryl groups at various positions - Hydroxyl/Amino groups - Spirocyclic systems - Chiral centers | - Introduce stereochemical diversity - Create new hydrogen bonding opportunities - Enhance 3D shape and rigidity - Improve target selectivity |